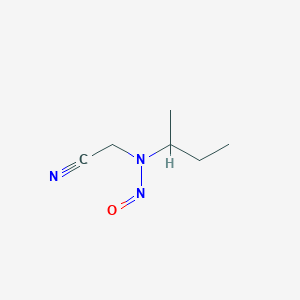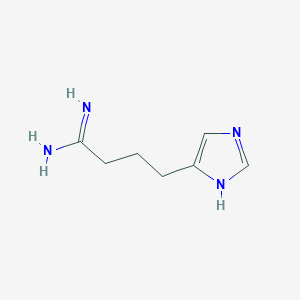
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C22H38N2. This compound is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butan-2-yl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butan-2-yl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Lower amines and hydrogenated products.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Applications De Recherche Scientifique
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The butan-2-yl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetra(biphenyl)-4,4’-diamine
- N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is unique due to the presence of butan-2-yl groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121172-43-8 |
|---|---|
Formule moléculaire |
C22H40N2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N-tetra(butan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-9-17(5)23(18(6)10-2)21-13-15-22(16-14-21)24(19(7)11-3)20(8)12-4/h13-20H,9-12H2,1-8H3 |
Clé InChI |
UWAZGMLEAYVGPO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)



![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)




